molecular formula C15H11F3O2 B567633 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261953-10-9

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B567633
CAS No.: 1261953-10-9
M. Wt: 280.246
InChI Key: NPYYNJUAAYZTHG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound that features a trifluoromethyl group and a methylphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Mechanism of Action

The mechanism by which 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-Trifluoromethylbenzoic acid:

Uniqueness

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and methylphenyl groups. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-methylphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-3-2-4-10(5-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYYNJUAAYZTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688616
Record name 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-10-9
Record name 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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